Scientific Field: Veterinary Medicine
Summary of Application: FGA is used as an intravaginal sponge preparation to synchronize estrus in ewes and goats.
Methods of Application: The method involves the use of an intravaginal sponge preparation.
Results or Outcomes: The application of FGA helps in the synchronization of estrus, allowing for a more controlled and predictable breeding schedule.
Summary of Application: Apart from synchronizing estrus, FGA is also used for the induction of oestrus and ovulation during the non-breeding season.
Methods of Application: Similar to the synchronization of estrus, this involves the use of an intravaginal sponge preparation.
Results or Outcomes: The application of FGA helps in inducing oestrus and ovulation, allowing for a more controlled and predictable breeding schedule.
Flurogestone acetate is a synthetic steroid compound classified as a progestin, primarily used in veterinary medicine. Its chemical formula is C23H31FO5, and it features a fluorine atom at the 9a position, which distinguishes it from other progestins. The compound is known for its high potency and effectiveness in regulating reproductive cycles in animals, particularly in controlling estrus and ovulation.
Flurogestone acetate exhibits significant biological activity as a progestin. It binds to progesterone receptors, mimicking the action of natural progesterone. This interaction leads to:
The synthesis of flurogestone acetate typically involves the following steps:
Flurogestone acetate has several applications, particularly in veterinary medicine:
Flurogestone acetate shares similarities with several other progestins and steroids. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Progesterone | C21H30O2 | Natural hormone; less potent than synthetic analogs |
| Medroxyprogesterone Acetate | C22H32O3 | Commonly used contraceptive; longer half-life |
| Norethisterone | C20H26O2 | Used in oral contraceptives; androgenic activity |
| Desogestrel | C22H28O | Prodrug; converted to active form in vivo |
Flurogestone acetate is unique due to its fluorination at the 9a position, which enhances its binding affinity and potency compared to other progestins. This modification allows for effective use at lower doses while minimizing side effects associated with higher doses of natural progesterones.
Flurogestone acetate demonstrates well-defined crystallographic characteristics that have been partially elucidated through X-ray crystallographic analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁, which is consistent with its chiral nature and absolute configuration [1]. The crystalline material appears as white to off-white crystalline powder with a characteristic melting point range of 266-269°C [2] [3].
The absolute configuration of flurogestone acetate has been definitively established through X-ray crystallography, confirming the stereochemical assignments at the critical chiral centers [1]. The compound exhibits C-10 (R) and C-14 (S) configurations, which are fundamental to its biological activity and structural integrity [1]. The C(10)-F(20) bond length has been measured at 1.432(2) Å, which falls within the expected range for carbon-fluorine bonds in steroid molecules and is comparable to similar fluorinated corticosteroids [1].
The A ring of the steroid backbone adopts a 1α-sofa conformation with an average internal absolute torsion angle of 27.38° [1]. This conformational arrangement is crucial for understanding the three-dimensional structure and potential intermolecular interactions. The B and C rings maintain normal chair conformations, which is typical for steroid molecules and contributes to the overall structural stability [1].
Currently, no distinct polymorphic forms of flurogestone acetate have been systematically identified or characterized in the scientific literature. However, the potential for polymorphism exists, as evidenced by related steroid compounds that exhibit multiple crystalline forms [4]. The crystallization conditions, including solvent choice, temperature, and cooling rate, may influence the final crystalline form obtained. Crystallization from chloroform-methanol solutions has been reported to yield suitable crystals for X-ray analysis [1].
The crystal packing and intermolecular interactions play significant roles in determining the physical properties of the solid form. The presence of the fluorine substituent at C-9 and the hydroxyl group at C-11 provide additional sites for potential hydrogen bonding and van der Waals interactions, which may influence crystal stability and dissolution characteristics.
The solubility profile of flurogestone acetate across various pharmaceutical solvent systems reveals distinct patterns that are crucial for formulation development and analytical applications. The compound exhibits poor aqueous solubility, being classified as insoluble in water [5] [6] [7], which is characteristic of lipophilic steroid molecules.
| Solvent System | Solubility | Classification | Molar Concentration |
|---|---|---|---|
| Water | Insoluble | Insoluble | 0 mM |
| Ethanol | 20.0 mg/mL | Freely soluble | 49.20 mM |
| DMSO | 10.0 mg/mL | Soluble | 24.60 mM |
| Methanol | Sparingly soluble | Sparingly soluble | Not quantified |
| Chloroform | Sparingly soluble | Sparingly soluble | Not quantified |
| Ethyl acetate | Slightly soluble | Slightly soluble | Not quantified |
Ethanol represents the most favorable solvent system for flurogestone acetate dissolution, achieving a solubility of 20.0 mg/mL (49.20 mM) [5] [6] [7]. This high solubility in ethanol makes it an excellent choice for stock solution preparation and analytical method development. The hydrogen bonding capacity and intermediate polarity of ethanol contribute to its effectiveness as a solvent for this steroid compound.
Dimethyl sulfoxide (DMSO) demonstrates moderate to good solubility at 10.0 mg/mL (24.60 mM) [5] [6] [7], making it suitable for biological and pharmaceutical applications where aqueous-compatible systems are required. The aprotic nature and high dielectric constant of DMSO enable effective solvation of the steroid molecule while maintaining compatibility with biological systems.
Methanol and chloroform both exhibit sparingly soluble characteristics [2] [8], indicating limited but measurable dissolution. The sparingly soluble classification suggests solubility values typically in the range of 1-10 mg/mL, though exact quantitative data requires further experimental determination. Chloroform solubility is particularly relevant for optical rotation measurements, as this solvent is commonly used for polarimetric analysis of steroids [3] [9].
Ethyl acetate shows slightly soluble behavior [2] [8], indicating even more limited dissolution capacity. This classification typically corresponds to solubility values below 1 mg/mL, making ethyl acetate less suitable for direct dissolution but potentially useful for extraction procedures or as a component in mixed solvent systems.
The LogP value of 1.93 [10] confirms the lipophilic nature of flurogestone acetate, which explains its preference for organic solvents over aqueous systems. This partition coefficient value indicates moderate lipophilicity, positioning the compound between highly lipophilic molecules (LogP > 3) and hydrophilic compounds (LogP < 0).
Temperature effects on solubility have not been systematically characterized, but general principles suggest that elevated temperatures would increase solubility in most organic solvents. pH effects are minimal due to the weak basic nature of the compound (predicted pKa = 13.09 ± 0.70) [2], indicating that physiological pH variations would not significantly impact solubility behavior.
The thermal stability profile of flurogestone acetate reveals important characteristics for pharmaceutical processing, storage, and analytical applications. The compound demonstrates a well-defined melting point in the range of 266-269°C [2] [3], indicating good thermal stability under normal pharmaceutical processing conditions.
Thermogravimetric analysis (TGA) data for flurogestone acetate remains limited in the current literature, representing a significant gap in comprehensive thermal characterization. However, stability-indicating analytical methods have been developed that provide insights into thermal degradation behavior [11]. The compound appears to be stable under normal storage conditions when maintained at refrigerated temperatures (-20 to +4°C) [5] [6].
Thermal decomposition mechanisms for steroid acetates generally follow predictable pathways involving ester bond cleavage as the primary degradation route. For flurogestone acetate, the C-17 acetate ester represents the most thermally labile functional group, with expected degradation at temperatures significantly below the melting point under prolonged exposure conditions.
Kinetic stability studies conducted under controlled conditions indicate that flurogestone acetate exhibits acceptable stability for pharmaceutical applications [11] [12]. The development of stability-indicating HPLC methods has enabled characterization of degradation kinetics, though comprehensive Arrhenius parameters and activation energies remain to be fully determined.
| Stability Parameter | Condition | Behavior | Recommendation |
|---|---|---|---|
| Thermal Stability | <100°C | Stable | Normal processing acceptable |
| Hydrolytic Stability | pH 4-8 | Stable | Avoid extreme pH |
| Oxidative Stability | Air exposure | Moderate | Inert atmosphere preferred |
| Photostability | Light exposure | Sensitive | Store in dark containers |
Temperature-dependent degradation follows expected patterns for steroid acetates, with ester hydrolysis becoming significant at elevated temperatures in the presence of moisture. The fluorine substitution at C-9 may provide some stabilization against oxidative degradation compared to non-fluorinated analogs, though this effect requires quantitative confirmation.
Comprehensive spectroscopic characterization of flurogestone acetate provides definitive structural identification and analytical fingerprinting capabilities across multiple analytical platforms. The spectroscopic signature of this fluorinated steroid exhibits characteristic features that enable unambiguous identification and quantitative analysis.
¹H NMR spectroscopy reveals the complex multipicity patterns characteristic of the steroid backbone, with signals distributed across the 1-8 ppm range [3] [1]. The steroid proton signals exhibit typical coupling patterns and chemical shift values consistent with the pregnane skeleton. Integration ratios correspond to the expected 31 hydrogen atoms in the molecular formula C₂₃H₃₁FO₅.
¹³C NMR analysis demonstrates characteristic carbonyl carbon signals in the ~200 ppm region, corresponding to the C-3 ketone and C-20 ketone functionalities [3] [1]. The ester carbonyl carbon from the C-17 acetate appears as a distinct signal, typically around 170-180 ppm. Quaternary carbons and fluorine-bearing carbons exhibit characteristic chemical shifts that provide structural confirmation.
¹⁹F NMR spectroscopy provides the most definitive spectroscopic identification feature, with the C-9 fluorine substituent appearing as a characteristic signal at approximately -170 ppm [1] [14]. This fluorine chemical shift is diagnostic for 9α-fluoro steroids and serves as an excellent analytical handle for quantitative analysis and structural confirmation. The fluorine-carbon coupling patterns provide additional structural information about the steroid framework.
FT-IR spectroscopic analysis reveals characteristic vibrational frequencies that serve as structural fingerprints for flurogestone acetate. The carbonyl stretching region (1660-1702 cm⁻¹) exhibits multiple peaks corresponding to the ketone and ester functionalities [15] [16]. The C=O stretch of the α,β-unsaturated ketone at C-3 appears at the higher frequency end of this range due to conjugation effects.
Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [15] [16], providing information about the methyl and methylene groups throughout the steroid skeleton. The hydroxyl O-H stretching at C-11 contributes to the 3200-3600 cm⁻¹ region [15] [16], though this may be variable depending on hydrogen bonding and crystal packing effects.
The C-F stretching vibration appears in the 1000-1300 cm⁻¹ region [14], providing additional confirmation of the fluorine substitution. This vibrational mode is particularly useful for distinguishing fluorinated from non-fluorinated steroid analogs.
Mass spectrometric analysis yields the molecular ion peak [M+] at m/z 406 [17] [13], corresponding exactly to the calculated molecular weight of C₂₃H₃₁FO₅. Electrospray ionization (ESI) typically produces [M+H]⁺ ions at m/z 407 and [M+Na]⁺ adducts at m/z 429.
Fragmentation patterns follow predictable steroid cleavage pathways, with loss of acetate (60 Da) representing a major fragmentation route [17] [13]. Ring cleavage patterns and side chain fragmentations provide additional structural information for confirmation and impurity identification purposes.
Tandem mass spectrometry (MS/MS) has been successfully employed for quantitative bioanalytical applications [17] [13], demonstrating the analytical utility of characteristic fragment ions for selective reaction monitoring (SRM) methods. The fluorine substitution influences fragmentation patterns compared to non-fluorinated analogs.
UV-Vis spectroscopic analysis reveals the characteristic λmax at 238 nm in methanol with a molar extinction coefficient (ε) of 17,500 [3] [18]. This absorption maximum corresponds to the α,β-unsaturated ketone chromophore at C-3, which is responsible for the UV absorption characteristics. The high extinction coefficient indicates strong electronic transition and provides excellent sensitivity for quantitative UV detection in chromatographic applications.
Polarimetric analysis demonstrates specific rotation [α]D = +77.6° when measured in chloroform [3] [9], confirming the chiral nature and absolute configuration of the molecule. This optical rotation value serves as both an identity test and purity assessment tool for pharmaceutical applications.
| Spectroscopic Technique | Key Diagnostic Features | Analytical Application |
|---|---|---|
| ¹H NMR | Steroid backbone patterns (1-8 ppm) | Structure confirmation |
| ¹³C NMR | Carbonyl carbons (~200 ppm) | Functional group identification |
| ¹⁹F NMR | Fluorine signal (~-170 ppm) | Definitive identification |
| FT-IR | C=O stretch (1660-1702 cm⁻¹) | Functional group fingerprinting |
| MS | Molecular ion (m/z 406) | Molecular weight confirmation |
| UV-Vis | λmax 238 nm (ε = 17,500) | Quantitative analysis |
| Polarimetry | [α]D = +77.6° (CHCl₃) | Chirality and purity assessment |
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